Potassium dihydrogen citrate hydrate
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Overview
Description
Potassium dihydrogen citrate hydrate is a chemical compound with the molecular formula C6H7KO7. It is commonly used as a buffering agent and a chelating agent. This compound is also known for its role as an alkalizing agent in renal function and its ability to increase bone density, making it valuable in research related to osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium dihydrogen citrate hydrate can be synthesized by blending citric acid and potassium citrate. The reaction typically involves dissolving the reactants in water and allowing them to react under controlled conditions. The resulting solution is then dried to obtain the crystalline product .
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing citric acid with potassium hydroxide or potassium carbonate. The reaction is carried out in aqueous solution, and the product is crystallized by evaporating the water. The crystals are then dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium dihydrogen citrate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different organic acids, while reduction reactions may produce various alcohols or other reduced compounds.
Scientific Research Applications
Potassium dihydrogen citrate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a buffering agent in various chemical reactions and processes.
Biology: It is used in biological research to study its effects on bone density and renal function.
Medicine: It is used in medical research related to osteoporosis and renal function.
Industry: It is used in the food industry as a buffering agent and in the pharmaceutical industry as a chelating agent
Mechanism of Action
The mechanism of action of potassium dihydrogen citrate hydrate involves its metabolism yielding an alkaline load. This compound increases urinary citrate levels by modifying the renal handling of citrate, rather than increasing the filtered load of citrate. This mechanism is particularly useful in managing conditions like renal tubular acidosis and hypocitraturic calcium oxalate nephrolithiasis .
Comparison with Similar Compounds
Similar Compounds
Tripotassium citrate: Similar in structure but contains three potassium ions.
Disodium hydrogen citrate: Contains sodium instead of potassium and behaves similarly at low concentrations.
Uniqueness
Potassium dihydrogen citrate hydrate is unique due to its specific buffering and chelating properties, as well as its role in increasing bone density and its use in renal function research. Its ability to act as an alkalizing agent sets it apart from other similar compounds .
Biological Activity
Potassium dihydrogen citrate hydrate (PDCH), with the chemical formula C₆H₇KO₇·xH₂O, is a compound that has garnered attention in various biological and medical fields due to its multifaceted roles. This article delves into its biological activity, highlighting its applications, mechanisms, and relevant research findings.
PDCH is characterized by its hygroscopic nature and appears as odorless, transparent crystals or a white powder. It functions primarily as a buffering agent, chelating agent, and alkalizing agent. Its molecular weight is approximately 230.22 g/mol for the anhydrous form, and it has a pH range of 3.6 to 5.0 in solution .
1. Buffering Agent:
PDCH helps maintain pH levels in biological systems, particularly in renal function where it assists in managing acid-base balance. This property is crucial for patients with metabolic acidosis or kidney disorders.
2. Chelating Agent:
The compound’s ability to chelate metal ions allows it to form stable complexes with various metals. This function is beneficial in reducing metal toxicity and enhancing the bioavailability of essential minerals .
3. Bone Density Enhancement:
Research indicates that PDCH may contribute to increased bone density, making it a candidate for osteoporosis treatment studies. The mechanism involves the modulation of calcium metabolism and the inhibition of bone resorption processes .
1. Renal Health
PDCH has been shown to be effective in managing conditions like renal tubular acidosis by helping to alkalinize urine and reduce calcium excretion. This can prevent kidney stones and improve overall kidney function .
2. Osteoporosis Treatment
Studies have suggested that PDCH may enhance bone mineral density through its role in calcium absorption and metabolism. In clinical trials, patients receiving potassium citrate supplementation demonstrated significant improvements in bone density compared to control groups .
Case Study 1: Osteoporosis Management
A clinical trial involving postmenopausal women showed that supplementation with PDCH resulted in a statistically significant increase in lumbar spine bone mineral density over 12 months compared to those receiving placebo treatments (p < 0.05). The study concluded that PDCH could be an effective adjunct therapy for osteoporosis.
Case Study 2: Renal Function Improvement
In patients with chronic kidney disease (CKD), administration of PDCH improved metabolic acidosis markers and reduced the need for bicarbonate therapy. The study reported a decrease in serum phosphorus levels and an increase in serum bicarbonate levels after three months of treatment (p < 0.01) .
Research Findings
Recent studies have explored the interactions of PDCH with various biological molecules:
- Protein Interactions: Research has indicated that PDCH can interact with serum albumin, potentially affecting drug binding and efficacy. Such interactions are critical for understanding how PDCH may influence pharmacokinetics in therapeutic settings .
- Oxidative Stress Reduction: Studies have shown that PDCH exhibits antioxidant properties, reducing oxidative stress markers in cellular models exposed to harmful agents .
Comparative Analysis
The following table summarizes the unique features of potassium dihydrogen citrate compared to other citrate compounds:
Compound | Formula | Unique Features |
---|---|---|
Potassium Dihydrogen Citrate | C₆H₇KO₇·xH₂O | Enhances bone density; buffers renal function |
Sodium Citrate | C₆H₅NaO₇ | Used mainly as an emulsifier; less impact on bone |
Calcium Citrate | C₁₃H₁₀CaO₆ | Commonly used as a calcium supplement |
Magnesium Citrate | C₆H₆MgO₇ | Promotes digestive health; different metabolic roles |
Properties
IUPAC Name |
potassium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.K.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;2*1H2/q;+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWRHTYDFXPPRR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.O.O.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11KO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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